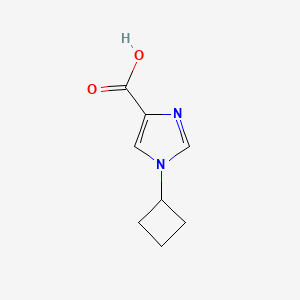

1-Cyclobutyl-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclobutylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-4-10(5-9-7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALFONURXOTCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclobutyl-1H-imidazole-4-carboxylic acid can be achieved through several routes. One common method involves the condensation of the potassium salt of ethyl isocyanoacetate with isothioureas in hexamethylphosphoric triamide at room temperature, catalyzed by copper (I) chloride. This reaction yields disubstituted imidazole-4-carboxylate esters, which can be further processed to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Cyclobutyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

1-Cyclobutyl-1H-imidazole-4-carboxylic acid features a cyclobutyl group attached to an imidazole ring, which contributes to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 171.19 g/mol. The compound's structure allows for various chemical interactions, making it a versatile building block in synthetic chemistry.

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways. The compound can undergo various reactions, including:

- Oxidation : Transforming the compound into different oxides.

- Reduction : Converting it into reduced forms.

- Substitution : Engaging in nucleophilic or electrophilic substitution reactions.

Biology

In biological research, this compound is employed in biochemical assays and as a probe for studying enzyme activities. Its ability to form hydrogen bonds enables it to interact effectively with biological macromolecules, potentially leading to enzyme inhibition. Notable applications include:

- Antimicrobial Activity : Exhibiting significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Investigating its interaction with enzymes involved in metabolic pathways.

Medicine

The medicinal applications of this compound are promising. Research indicates potential therapeutic uses, particularly as an antimicrobial agent. The compound's ability to inhibit specific enzymes suggests it may be beneficial in treating diseases where enzyme inhibition is advantageous.

Industry

In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives, including this compound:

Study on Antibacterial Activity

A study synthesized various imidazole derivatives and evaluated their antibacterial properties against clinical strains of bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, supporting the potential of cyclobutyl derivatives in overcoming antibiotic resistance.

Enzyme Inhibition Studies

Research explored the interaction of imidazole derivatives with specific enzymes involved in bacterial metabolism. Findings suggested that these compounds could effectively inhibit enzyme activity, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid moiety can form hydrogen bonds with amino acid residues, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Cyclobutyl-1H-imidazole-4-carboxylic acid can be compared with other imidazole derivatives, such as:

1-Methyl-1H-imidazole-4-carboxylic acid: Similar structure but with a methyl group instead of a cyclobutyl group.

1-Phenyl-1H-imidazole-4-carboxylic acid: Features a phenyl group, which affects its chemical properties and applications.

1-Benzyl-1H-imidazole-4-carboxylic acid: Contains a benzyl group, influencing its reactivity and biological activity.

The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct steric and electronic properties, making it valuable for specific applications .

Biological Activity

1-Cyclobutyl-1H-imidazole-4-carboxylic acid is a compound characterized by its unique imidazole ring structure, which includes a cyclobutyl substituent. This structural feature significantly influences its biological activity, making it a subject of interest in pharmacological research. The compound has shown potential in various biological applications, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂O₂

- Structure : The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The cyclobutyl group enhances the steric properties and biological interactions of the compound.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/ml |

| Escherichia coli | 100 μg/ml |

| Candida albicans | 250 μg/ml |

These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by interacting with specific biological targets. The carboxylic acid group can form hydrogen bonds with proteins involved in inflammatory responses, potentially leading to reduced inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies.

- Hydrogen Bonding : The carboxylic acid group facilitates interactions with biological macromolecules, influencing their structure and function.

These interactions can modulate several biochemical pathways, leading to the observed biological effects .

Case Studies

A comprehensive review of the literature reveals several case studies focusing on the biological activity of imidazole derivatives:

- Antibacterial Study : A study conducted on a series of imidazole derivatives showed that compounds with similar structures to this compound exhibited potent antibacterial activity against S. aureus and E. coli, with MIC values significantly lower than standard antibiotics .

- Anticancer Research : In vitro studies demonstrated that certain derivatives could inhibit the growth of colon cancer cells by inducing apoptosis through specific signaling pathways .

Q & A

Q. What are the established synthetic routes for 1-Cyclobutyl-1H-imidazole-4-carboxylic acid, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions, including imidazole ring formation via condensation (e.g., using α-keto acids and aldehydes) followed by cyclobutyl group introduction through alkylation or cross-coupling reactions. Key factors include:

- Catalyst selection : Palladium-based catalysts improve coupling efficiency for cyclobutyl attachment.

- Temperature control : Optimal reaction temperatures range from 80–120°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography or recrystallization achieves >95% purity, with yields varying between 40–65% depending on solvent polarity and reaction scale .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

A combination of techniques is recommended:

- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon backbone; 2D NMR (e.g., COSY, HSQC) resolves overlapping signals.

- X-ray crystallography : SHELX software (SHELXL) refines crystal structures, particularly for resolving electron density ambiguities in low-symmetry space groups.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy).

- Infrared spectroscopy : Identifies carboxylic acid (-COOH) and imidazole ring vibrations (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Safety Data Sheets (SDS) outline critical precautions:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Storage : Airtight containers at room temperature, protected from moisture.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Exposure response : Immediate rinsing with water for skin/eye contact; seek medical attention if inhaled .

Advanced Research Questions

Q. How do the electronic properties of the cyclobutyl group influence the reactivity of this compound in nucleophilic reactions?

The cyclobutyl ring’s high ring strain (≈26 kcal/mol) increases electrophilicity at the adjacent imidazole C4 position. Computational studies (DFT) reveal:

- Electron-withdrawing effects : The cyclobutyl group slightly withdraws electrons via hyperconjugation, enhancing susceptibility to nucleophilic attack at the carboxylic acid moiety.

- Steric effects : Bulky substituents reduce reactivity in sterically hindered environments (e.g., enzyme active sites). Experimental validation via Hammett plots or kinetic isotope effects is recommended to quantify these interactions .

Q. What strategies resolve contradictions between computational predictions and experimental data in the structural analysis of this compound?

Discrepancies often arise from dynamic disorder or crystal packing forces. Mitigation strategies include:

- High-resolution data : Use synchrotron X-ray sources (≤0.8 Å resolution) to improve electron density maps.

- Multi-method validation : Cross-reference crystallographic data with solid-state NMR or Raman spectroscopy.

- SHELX refinement : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms .

Q. How can researchers design binding affinity studies to evaluate interactions between this compound and biological targets like xanthine oxidase?

Key methodologies include:

- Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy (ΔH) and stoichiometry.

- Surface Plasmon Resonance (SPR) : Quantifies association/dissociation rates (kₐ, k_d).

- Molecular docking : Software like AutoDock Vina predicts binding poses, validated by mutagenesis studies (e.g., Ala-scanning of active site residues). For IC₅₀ determination, enzymatic assays using allopurinol as a positive control are recommended .

Q. How does the structural similarity of this compound to other imidazole derivatives inform structure-activity relationship (SAR) studies?

Comparative analysis with analogs reveals trends in bioactivity and metabolic stability:

| Compound Name | CAS Number | Similarity Index | Key SAR Insight |

|---|---|---|---|

| 1-Methylimidazole-5-carboxylic Acid | 41806-40-0 | 0.92 | Reduced steric hindrance improves binding affinity. |

| 1-Phenyl-1H-imidazole-5-carboxylic Acid | 135417-65-1 | 0.79 | Aromatic groups enhance π-π stacking but reduce solubility. |

| 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid | 80304-42-3 | 0.75 | Methylation at N1/N5 positions increases metabolic stability. |

Substituent electronegativity at position 1 correlates with target selectivity .

Q. What experimental approaches address stability challenges of this compound under physiological conditions?

- pH stability assays : Monitor degradation via HPLC at pH 2–8 (simulating gastrointestinal tract conditions).

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- Light sensitivity tests : UV-vis spectroscopy under controlled illumination identifies photodegradation pathways. Formulation with cyclodextrins or PEGylation improves shelf-life in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.